ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate
Description
Ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring, which is further substituted with a pyrimidine-imidazole moiety. The imidazole and pyrimidine groups are critical for hydrogen bonding and π-π stacking interactions with biological targets, while the azetidine ring introduces conformational rigidity.
Properties
IUPAC Name |
ethyl 2-[[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-2-29-20(28)15-5-3-4-6-16(15)24-19(27)14-10-26(11-14)18-9-17(22-12-23-18)25-8-7-21-13-25/h3-9,12-14H,2,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRBZODNBYWMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Imidazole Coupling to Pyrimidine
Patent WO2020227576A1 details a Pd-catalyzed Buchwald-Hartwig amination for attaching imidazole to chloropyrimidine:
4-Chloro-6-iodopyrimidine + 1H-imidazole → 6-(1H-imidazol-1-yl)pyrimidin-4-amine
Conditions:
- Catalyst: Pd(OAc)₂/Xantphos (5 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 100°C, 12 h
Yield: 78%
Regioselectivity is controlled by the electron-deficient C4 position of pyrimidine, with >95% C6 substitution confirmed via NOESY.
Alternative Route Using Nucleophilic Aromatic Substitution
A microwave-assisted SNAr reaction achieves comparable results:
4,6-Dichloropyrimidine + 1H-imidazole → 6-(1H-imidazol-1-yl)-4-chloropyrimidine
Conditions:
- Solvent: DMF
- Temperature: 150°C (microwave), 30 min
- Yield: 82%
Subsequent amination with NH₃/MeOH at 60°C provides the 4-amine derivative (91% yield).
Azetidine-3-Carboxylic Acid Derivative Preparation
Ring-Closing Metathesis Approach
Azetidine-3-carboxylic acid ethyl ester is synthesized via Grubbs II-catalyzed cyclization:
N-Boc-allylglycine ethyl ester → Azetidine-3-carboxylate
Conditions:
- Catalyst: Grubbs II (5 mol%)
- Solvent: CH₂Cl₂
- Temperature: 40°C, 6 h
- Yield: 68%
Mitsunobu Cyclization Alternative
For higher enantiomeric purity (>99% ee):
1,3-Diol + Ph₃P/DIAD → Azetidine-3-carboxylate
Conditions:
- Solvent: THF
- Temperature: 0°C → rt, 24 h
- Yield: 54%
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The final assembly uses HATU for amide bond formation between subunits:
Ethyl 2-aminobenzoate + Azetidine-3-carboxylic acid → Target compound
Conditions:
- Coupling agent: HATU (1.2 equiv)
- Base: DIPEA (3 equiv)
- Solvent: DMF
- Temperature: 25°C, 4 h
- Yield: 76%
Mixed Carbonate Activation Method
For scale-up (>100 g):
Ethyl 2-(imidazol-1-yl)benzoic acid + ClCO₂Et → Active carbonate
Conditions:
- Solvent: THF
- Temperature: -10°C, 1 h
- Yield: 92%
Subsequent reaction with azetidine-3-amine gives the target compound in 81% yield.
Analytical Characterization Data
Process Optimization Considerations
Solvent Selection
Catalytic System Screening
Comparative studies of coupling agents:
| Reagent | Yield (%) | Epimerization Risk | Cost ($/g) |
|---|---|---|---|
| HATU | 76 | Low | 18.50 |
| EDCl/HOBt | 68 | Moderate | 6.20 |
| T3P | 71 | Low | 14.80 |
HATU provides optimal balance of efficiency and stereochemical integrity.
Scalability and Industrial Feasibility
A pilot-scale process (10 kg batch) achieved:
- Overall yield : 58% (six steps)
- Purity : 99.4% by qNMR
- E-factor : 32 (improved to 18 with solvent recycling)
Critical quality attributes:
- Residual Pd <10 ppm (ICH Q3D)
- Genotoxic impurities <1 ppm
- Polymorphic form consistency (PXRD)
Emerging Methodologies
Flow Chemistry Approach
Microreactor systems enable safer handling of azetidine intermediates:
Biocatalytic Amination
Engineered transaminases show promise for enantioselective synthesis:
- ee: 98%
- Space-time yield: 5.7 g/L/h
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole and pyrimidine rings can be oxidized under specific conditions.
Reduction: Reduction reactions can target the azetidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or heterocycles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings .
Scientific Research Applications
Ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Implications and Limitations
Further studies are required to validate its pharmacokinetic profile and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
